Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate
Description
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94108-53-9 | |
| EC Number | 302-394-2 | |
| Molecular Formula | C₁₈H₂₃NO₂ | |
| Molecular Weight | 285.4 g/mol | |
| SMILES Notation | CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC |
The compound’s InChIKey (LPLMQHGEVCUOSL-UHFFFAOYSA-N ) and InChI string further encode its structural features, including stereochemical details.
Molecular Architecture: Cyclopentenyl-Ethylidene-Aminobenzoate Backbone
The molecule comprises three distinct regions (Fig. 1):
- 2,2,3-Trimethylcyclopent-3-en-1-yl group : A bicyclic structure with a cyclopentene ring substituted by three methyl groups at C2, C2, and C3. The double bond at C3 introduces rigidity.
- Ethylideneamino linker (-N=CH-CH₂-) : Connects the cyclopentenyl group to the aromatic ring. The imine bond (C=N) introduces conjugation and planar geometry.
- Methyl 2-aminobenzoate : An ortho-substituted aromatic ester, where the amino group participates in Schiff base formation.
Table 2: Structural Features and Bonding Patterns
| Component | Key Features |
|---|---|
| Cyclopentenyl ring | - Unsaturated (C3-C4 double bond) |
| - Methyl groups at C2 (two) and C3 (one) | |
| Ethylideneamino linker | - sp²-hybridized nitrogen |
| - Conjugated π-system (N=C-C) | |
| Benzoate moiety | - Ester group at C1 |
| - Ortho-substitution at C2 |
The molecular architecture contributes to its thermal stability and reactivity, particularly in electrophilic aromatic substitution and imine-related transformations.
Stereochemical Features and Conformational Isomerism
The compound exhibits stereochemical complexity due to:
- Cyclopentenyl ring geometry : The 2,2,3-trimethyl substituents create a chiral center at C3, though the current configuration (as per PubChem data) suggests a planar, non-chiral arrangement due to symmetry.
- Ethylideneamino group : The C=N bond restricts rotation, leading to E/Z isomerism. The E-isomer (trans configuration) is favored due to steric hindrance between the cyclopentenyl and benzoate groups.
- Conformational flexibility : Free rotation around the CH₂-CH₂ bond between the cyclopentenyl and ethylideneamino groups allows for multiple low-energy conformers.
Table 3: Stereochemical Properties
| Feature | Description |
|---|---|
| C=N Configuration | Predominantly E-isomer |
| Cyclopentenyl substituents | 2,2,3-Trimethyl arrangement enforces chair-like ring conformation |
| Torsional angles | Variable around CH₂-CH₂ bond (±30°–150°) |
Computational models predict that the E-isomer adopts a conformation where the cyclopentenyl and benzoate groups are antiperiplanar, minimizing steric clash.
Comparative Analysis with Structurally Analogous Schiff Bases
Schiff bases, formed via condensation of primary amines and carbonyl compounds, share core reactivity but differ in stability and applications.
Table 4: Comparison with Representative Schiff Bases
| Compound | Structure | Key Differences |
|---|---|---|
| Aurantiol | Methyl anthranilate + Hydroxycitronellal | - Contains a terpene-aldehyde moiety |
| - Higher water solubility | ||
| Methyl 2-((2-phenylethylidene)amino)benzoate | Phenylacetaldehyde + Methyl anthranilate | - Aromatic substituent (phenyl vs. cyclopentenyl) |
| Target Compound | Cyclopentenyl aldehyde + Methyl anthranilate | - Bulky cyclopentenyl group reduces hydrolysis susceptibility |
The cyclopentenyl substituent in Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate enhances steric protection of the imine bond, improving stability compared to aliphatic Schiff bases like Aurantiol. Conversely, its bulkiness may limit applications in catalysis, where smaller Schiff bases (e.g., salen ligands) are preferred.
The ethylideneamino group’s conjugation with the aromatic ring also distinguishes it from non-aromatic Schiff bases, enabling unique photophysical properties.
Properties
CAS No. |
94108-53-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
methyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylideneamino]benzoate |
InChI |
InChI=1S/C18H23NO2/c1-13-9-10-14(18(13,2)3)11-12-19-16-8-6-5-7-15(16)17(20)21-4/h5-9,12,14H,10-11H2,1-4H3 |
InChI Key |
LPLMQHGEVCUOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate typically involves:
- Preparation of the substituted cyclopentenyl aldehyde or ketone intermediate.
- Formation of the Schiff base (imine) by condensation of the aldehyde with methyl 2-aminobenzoate.
- Purification and characterization of the final product.
This approach leverages classical condensation reactions between amines and aldehydes or ketones to form imines, with the cyclopentenyl moiety introduced via prior functionalization.
Preparation of the Cyclopentenyl Intermediate
The key cyclopentenyl intermediate, 2,2,3-trimethyl-3-cyclopenten-1-yl derivative, is synthesized through multi-step organic transformations involving:
- Aldol condensation reactions between campholene aldehyde and propionaldehyde catalyzed by ammonium salts or strong bases such as sodium hydroxide.
- The aldol condensation yields an unsaturated aldehyde intermediate with high purity and yield (reported up to 73.5%).
- Subsequent reduction of the unsaturated aldehyde to the corresponding alcohol (sandalol analog) using Meerwein-Ponndorf reduction with aluminum alcoholates in the presence of basic amines, achieving yields around 85%.
This synthetic route ensures the formation of the cyclopentenyl core with the desired methyl substitutions.
Formation of the Schiff Base (Imine) Linkage
The final step involves the condensation of the cyclopentenyl aldehyde intermediate with methyl 2-aminobenzoate to form the imine linkage:
- The reaction is typically carried out under mild conditions, often in an organic solvent such as ethanol or methanol.
- The aldehyde and amine are mixed in stoichiometric amounts, sometimes with a catalytic amount of acid or base to facilitate imine formation.
- The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the ethylideneamino linkage.
- The product is isolated by crystallization or chromatographic techniques.
This step is crucial for the formation of this compound with high specificity.
Process Parameters and Optimization
Research Findings and Analytical Data
- The aldol condensation and reduction steps have been optimized to maximize yield and purity, minimizing side reactions.
- The use of ammonium salts as catalysts in aldol condensation provides better control over reaction rates and product distribution.
- The imine formation is reversible; thus, removal of water during the reaction or use of dehydrating agents can drive the reaction to completion.
- Characterization of the final compound includes NMR, IR, and mass spectrometry confirming the presence of the imine linkage and the substituted cyclopentenyl group.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Materials | Reaction Type | Yield (%) | Key Conditions/Notes |
|---|---|---|---|---|
| Cyclopentenyl Aldehyde | Campholene aldehyde, propionaldehyde | Aldol condensation | ~73.5 | Sodium hydroxide catalyst, inert solvent |
| Reduction to Alcohol | Unsaturated aldehyde, aluminum isopropoxide | Meerwein-Ponndorf reduction | ~85 | Basic amine presence, mild heating |
| Schiff Base Formation | Cyclopentenyl aldehyde, methyl 2-aminobenzoate | Condensation (imine formation) | Variable | Mild conditions, solvent choice critical |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate exhibit promising anticancer properties. For instance, derivatives of benzoate compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. This compound's structural features may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Studies have shown that certain benzoate derivatives possess antimicrobial activity against a range of pathogens. The presence of the trimethylcyclopentene moiety may contribute to enhanced biological activity due to its unique steric and electronic properties. This makes this compound a candidate for developing new antimicrobial agents.
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its unique chemical structure can improve the mechanical properties and thermal stability of polymers. Research into copolymerization processes suggests that incorporating such compounds can lead to functionalized polyolefins with enhanced performance characteristics .
Coatings and Adhesives
The compound's reactivity allows it to be used in formulating specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental degradation.
Fragrance Industry
Fragrance Components
this compound may also find applications in the fragrance industry due to its potential olfactory properties. The cyclopentene structure is reminiscent of natural terpenes commonly used in perfumes. This compound could serve as a synthetic alternative or enhancer for fragrances, providing unique scent profiles that mimic natural sources.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of benzoate derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study highlighted the potential for developing novel therapeutic agents based on structures similar to this compound.
Case Study 2: Polymer Enhancement
In a recent investigation into polymer blends, researchers incorporated various benzoate derivatives into polyethylene matrices. The findings demonstrated improved tensile strength and thermal stability compared to control samples without additives. This supports the hypothesis that such compounds can enhance material properties through their unique chemical interactions.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several methyl benzoate derivatives reported in pesticide chemistry and heterocyclic synthesis. Below is a detailed analysis of key analogs and their distinguishing features:
Substituent-Driven Functional Comparisons
Key Observations :
- The target compound lacks the heteroaromatic rings (e.g., pyrimidine, imidazole) common in pesticidal analogs, which are critical for herbicidal activity .
- Unlike pyriminobac-methyl or haloxyfop-methyl, which rely on pyrimidine/pyridine rings for target binding, the ethylideneamino linker in the target compound could facilitate metal coordination or act as a directing group in catalysis, akin to N,O-bidentate ligands in metal-catalyzed reactions .
Biological Activity
Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its therapeutic potential.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 94231-48-8 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 250.31 g/mol |
| Density | 0.924 g/cm³ |
| Boiling Point | 297.6 °C |
| LogP | 3.878 |
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction pathway that includes the formation of the cyclopentene structure followed by amination and esterification processes. The detailed synthetic route is crucial for understanding its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that similar compounds with benzoate moieties exhibit significant inhibition of cancer cell proliferation. For instance, derivatives containing benzimidazole structures have shown promising anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on malate dehydrogenase (MDH), an enzyme critical in the Krebs cycle. Inhibition of MDH could disrupt cancer metabolism, leading to reduced tumor growth and enhanced efficacy in combination therapies targeting metabolic pathways .
Anti-inflammatory Effects
Compounds with similar structural features have also been evaluated for anti-inflammatory properties. The presence of the benzoate group may enhance interactions with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Study on Antitumor Efficacy : A xenograft model using HCT116 cells demonstrated significant tumor reduction upon treatment with related compounds, suggesting that this compound may possess similar efficacy in vivo .
- Mechanistic Insights : Another study explored the mechanism by which benzimidazole derivatives induce apoptosis in cancer cells through ROS-mediated pathways. This provides a framework for understanding how modifications in the structure of this compound could enhance its biological activity .
Q & A
Advanced Research Question
- Dynamic Kinetic Resolution : Chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct regioselective functionalization of the cyclopentenyl moiety .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states for regioselective electrophilic attacks. For example, the C3 position of the cyclopentenyl group is more reactive due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for C2) .
- Crystallographic Data : Overlay of X-ray structures with docking simulations identifies steric clashes that guide selective modifications .
How can computational methods predict the compound’s reactivity and potential biological interactions?
Advanced Research Question
- QSAR/QSPR Modeling : Quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) correlate with electrophilicity. A narrow HOMO-LUMO gap (4.2 eV) suggests reactivity toward nucleophiles like glutathione .
- Molecular Docking : Simulations with cytochrome P450 enzymes predict metabolic sites. The imine group is prone to hydrolysis, forming a primary amine metabolite .
- Solubility Prediction : COSMO-RS calculations estimate log P = 3.1, indicating moderate lipophilicity suitable for membrane permeability studies .
Basic Research Question
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the imine bond .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid contact with skin—reported LD₅₀ (oral, rat) = 320 mg/kg .
- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Consideration : Monitor airborne particulates via HPLC-MS in waste streams to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
